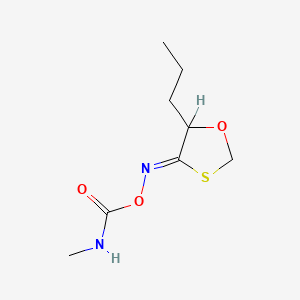
Tetrasulfide, diphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasulfide, diphenyl is an organosulfur compound characterized by the presence of four sulfur atoms bonded to two phenyl groups. This compound is part of the broader class of polysulfides, which are known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrasulfide, diphenyl can be synthesized through the electrochemical oxidation of diphenyldithiophosphinic acid. This process involves the cleavage of a phosphorus-sulfur single bond and the addition of sulfur radicals . The reaction conditions typically include the application of an external electric field to trigger the intramolecular rearrangement of diphenyldithiophosphinic acid through dehydrogenation and sulfur migration along the phosphorus-sulfur bond axis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of sulfur and organic compounds under controlled conditions to produce the desired polysulfide. The process may involve high temperatures and the use of catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrasulfide, diphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of simpler sulfur-containing compounds.
Substitution: this compound can participate in substitution reactions where one or more of its sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like dicumyl peroxide and reducing agents that facilitate the cleavage of sulfur-sulfur bonds . The reactions often require specific conditions such as elevated temperatures or the presence of catalysts to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield higher oxidation state sulfur compounds, while reduction reactions can produce simpler sulfur-containing molecules.
Applications De Recherche Scientifique
Tetrasulfide, diphenyl has several scientific research applications, including:
Biology: The compound’s unique chemical properties make it useful in studying biological processes involving sulfur-containing compounds.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of tetrasulfide, diphenyl involves the homolytic cleavage of sulfur-sulfur bonds to form perthiyl radicals. These radicals can react with other molecules, leading to the formation of stable products . The persistence of perthiyl radicals at elevated temperatures contributes to the compound’s effectiveness as an antioxidant and its ability to enhance the oxidation stability of hydrocarbon-based products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disulfides: Compounds with two sulfur atoms bonded to organic groups.
Trisulfides: Compounds with three sulfur atoms bonded to organic groups.
Polysulfides: Compounds with multiple sulfur atoms bonded to organic groups, including tetrasulfides and higher polysulfides.
Uniqueness
Tetrasulfide, diphenyl is unique among polysulfides due to its specific structure and the presence of four sulfur atoms. This structure imparts distinct chemical properties, such as enhanced antioxidant activity and the ability to form stable radicals at elevated temperatures . These properties make this compound particularly valuable in applications requiring high oxidation stability and radical-trapping capabilities.
Propriétés
Numéro CAS |
53144-50-6 |
|---|---|
Formule moléculaire |
C12H10S4 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
(phenyltetrasulfanyl)benzene |
InChI |
InChI=1S/C12H10S4/c1-3-7-11(8-4-1)13-15-16-14-12-9-5-2-6-10-12/h1-10H |
Clé InChI |
PYHGXXMMSWMRDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SSSSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


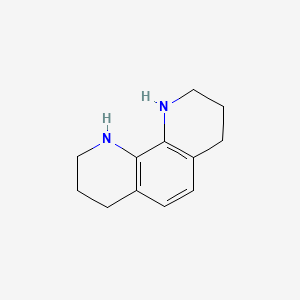
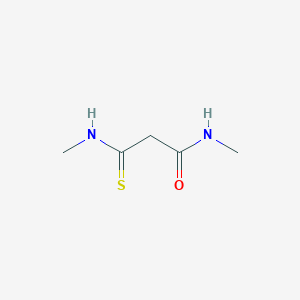

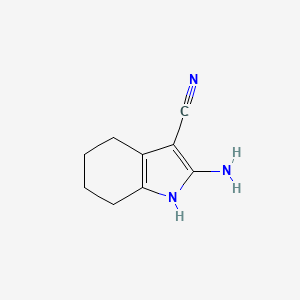
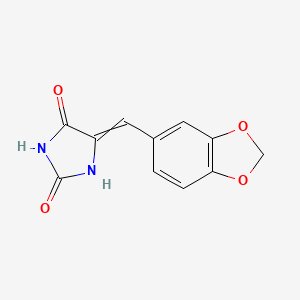
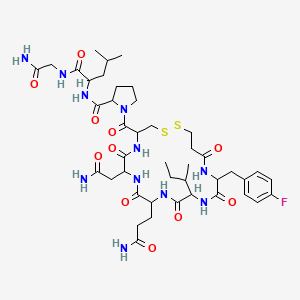
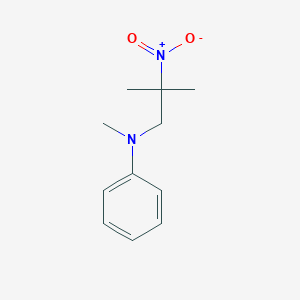
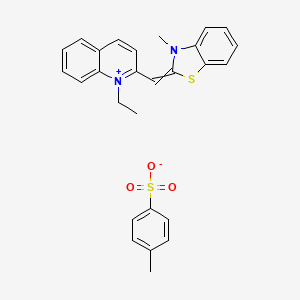
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)
![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)

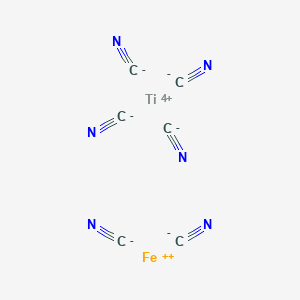
![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)
